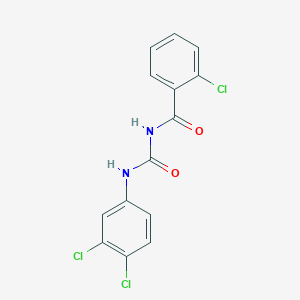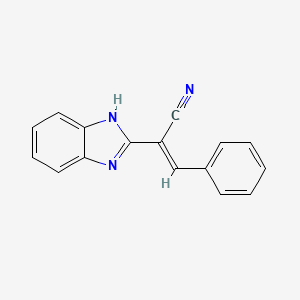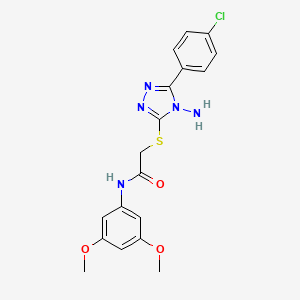![molecular formula C25H20BrCl2N3O5 B12027133 [4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 764656-97-5](/img/structure/B12027133.png)
[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is a complex organic compound characterized by its unique structure, which includes bromine, dichloroaniline, and propoxybenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the investigation of binding affinities and the identification of potential therapeutic targets.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its interactions with biological targets may lead to the development of new drugs or therapeutic agents.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can contribute to the design of advanced materials for various applications.
Mecanismo De Acción
The mechanism of action of [4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use. The molecular targets and pathways involved are typically identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic structures.
Uniqueness
What sets [4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
764656-97-5 |
|---|---|
Fórmula molecular |
C25H20BrCl2N3O5 |
Peso molecular |
593.2 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H20BrCl2N3O5/c1-2-12-35-18-9-6-15(7-10-18)25(34)36-21-11-8-17(26)13-16(21)14-29-31-24(33)23(32)30-20-5-3-4-19(27)22(20)28/h3-11,13-14H,2,12H2,1H3,(H,30,32)(H,31,33)/b29-14+ |
Clave InChI |
LDZZJCKGXYOCDM-IPPBACCNSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027055.png)
![3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027060.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12027072.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027077.png)
![N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027092.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12027122.png)

